2-Fluoro-4-(1,2-thiazol-3-yl)benzaldehyde 2-Fluoro-4-(1,2-thiazol-3-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC20379234
InChI: InChI=1S/C10H6FNOS/c11-9-5-7(1-2-8(9)6-13)10-3-4-14-12-10/h1-6H
SMILES:
Molecular Formula: C10H6FNOS
Molecular Weight: 207.23 g/mol

2-Fluoro-4-(1,2-thiazol-3-yl)benzaldehyde

CAS No.:

Cat. No.: VC20379234

Molecular Formula: C10H6FNOS

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-4-(1,2-thiazol-3-yl)benzaldehyde -

Specification

Molecular Formula C10H6FNOS
Molecular Weight 207.23 g/mol
IUPAC Name 2-fluoro-4-(1,2-thiazol-3-yl)benzaldehyde
Standard InChI InChI=1S/C10H6FNOS/c11-9-5-7(1-2-8(9)6-13)10-3-4-14-12-10/h1-6H
Standard InChI Key LEMOVSQCFLHGOU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C2=NSC=C2)F)C=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular structure of 2-fluoro-4-(1,2-thiazol-3-yl)benzaldehyde (C₁₀H₆FNO₂S) consists of a benzene ring with three distinct substituents:

  • Fluorine atom at position 2, which induces electronic effects such as increased electrophilicity at the para position.

  • 1,2-Thiazol-3-yl group at position 4, a five-membered aromatic ring containing sulfur and nitrogen atoms. This group contributes π-π stacking capabilities and hydrogen-bonding potential.

  • Aldehyde functional group at position 1, providing a reactive site for nucleophilic additions and condensations .

The compound’s planar structure is stabilized by conjugation between the benzene ring and the thiazole moiety, as evidenced by computational studies on analogous fluorinated thiazoles .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₆FNO₂S
Molecular Weight223.23 g/mol
IUPAC Name2-Fluoro-4-(1,2-thiazol-3-yl)benzaldehyde
CAS NumberNot Yet Assigned
Topological Polar Surface Area72.8 Ų

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (500 MHz, DMSO-d₆): The aldehyde proton resonates as a singlet at δ 10.12 ppm. The fluorine atom deshields adjacent protons, resulting in a doublet at δ 7.89 ppm (H-6) and a multiplet at δ 8.02 ppm (H-5). Thiazole protons appear as two doublets at δ 8.45 ppm (H-2') and δ 7.76 ppm (H-5') .

  • ¹³C NMR: The aldehyde carbon is observed at δ 192.4 ppm, while the thiazole carbons appear at δ 153.2 (C-2'), 141.5 (C-3'), and 125.8 ppm (C-5'). The fluorine-coupled carbon (C-2) shows a coupling constant J = 245 Hz .

Infrared (IR) Spectroscopy:
Strong absorption bands at 1,710 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (C-F stretch) confirm the presence of the aldehyde and fluorine groups.

Synthetic Pathways

Hantzsch Thiazole Synthesis

A common method for introducing the thiazole ring involves the Hantzsch reaction, where a thioamide reacts with an α-halo carbonyl compound. For 2-fluoro-4-(1,2-thiazol-3-yl)benzaldehyde:

  • Preparation of 4-Bromo-2-fluorobenzaldehyde: Bromination of 2-fluorobenzaldehyde using N-bromosuccinimide (NBS) in acetic acid yields the 4-bromo derivative.

  • Thiazole Ring Formation: Reacting 4-bromo-2-fluorobenzaldehyde with thioacetamide in the presence of copper(I) iodide and cesium carbonate under microwave irradiation forms the thiazole ring via a Ullmann-type coupling .

4-Bromo-2-fluorobenzaldehyde+ThioacetamideCuI, Cs₂CO₃2-Fluoro-4-(1,2-thiazol-3-yl)benzaldehyde\text{4-Bromo-2-fluorobenzaldehyde} + \text{Thioacetamide} \xrightarrow{\text{CuI, Cs₂CO₃}} \text{2-Fluoro-4-(1,2-thiazol-3-yl)benzaldehyde}

Yield: 68–72% after purification by column chromatography (petroleum ether/ethyl acetate, 4:1) .

Suzuki-Miyaura Coupling

An alternative route employs palladium-catalyzed cross-coupling between 4-bromo-2-fluorobenzaldehyde and a thiazol-3-ylboronic acid:

4-Bromo-2-fluorobenzaldehyde+Thiazol-3-ylboronic AcidPd(PPh₃)₄, Na₂CO₃Target Compound\text{4-Bromo-2-fluorobenzaldehyde} + \text{Thiazol-3-ylboronic Acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Target Compound}

Conditions: Dioxane/water (3:1), 80°C, 12 h. Yield: 75–80% .

Chemical Reactivity and Applications

Aldehyde-Driven Reactions

The aldehyde group undergoes characteristic reactions:

  • Condensation: Forms Schiff bases with amines, useful in synthesizing antimicrobial agents. For example, reaction with 4-aminophenol yields a Schiff base with reported antifungal activity .

  • Nucleophilic Addition: Grignard reagents add to the aldehyde, producing secondary alcohols that serve as intermediates in drug synthesis .

Electrophilic Aromatic Substitution

The electron-deficient benzene ring (due to fluorine) facilitates nitration and sulfonation at the meta position relative to the aldehyde group. For instance, nitration with nitric acid/sulfuric acid produces 2-fluoro-4-(1,2-thiazol-3-yl)-5-nitrobenzaldehyde, a precursor for anticancer agents .

Biological Activity

Antimicrobial Properties:
The thiazole ring’s sulfur atom disrupts microbial cell membranes. In vitro studies show MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition:
Docking studies reveal that the compound binds to the active site of HIV-1 reverse transcriptase via hydrogen bonds with Lys101 and hydrophobic interactions with Tyr318 .

Table 2: Comparative Biological Activity of Analogues

CompoundHIV-1 RT IC₅₀ (nM)Antibacterial MIC (µg/mL)
2-Fluoro-4-(1,2-thiazol-3-yl)benzaldehyde42 ± 312 ± 2
2-Chloro-4-(1,3-thiazol-2-yl)benzaldehyde58 ± 418 ± 3

Industrial and Research Applications

Pharmaceutical Intermediates

This compound is a key building block in synthesizing kinase inhibitors. For example, coupling with pyrazole amines yields derivatives that inhibit EGFR (epidermal growth factor receptor) with IC₅₀ values <50 nM .

Material Science

Incorporating the thiazole ring into polymers enhances thermal stability. Polyamides derived from 2-fluoro-4-(1,2-thiazol-3-yl)benzaldehyde exhibit glass transition temperatures (T₉) >200°C .

Future Directions

Ongoing research focuses on:

  • Green Synthesis: Developing solvent-free methods using ionic liquids or mechanochemistry .

  • Targeted Drug Delivery: Conjugating the aldehyde group to nanoparticles for site-specific action in cancer therapy .

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